molecular formula C5H10S2 B2777205 Ethyl propanedithioate CAS No. 998-79-8

Ethyl propanedithioate

Cat. No.: B2777205
CAS No.: 998-79-8
M. Wt: 134.26
InChI Key: WHQPNJDXIICPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl propanedithioate: is a sulfur-containing compound that belongs to the dithiocarbamate family. It has the molecular formula C5H10S2 and is known for its versatile nature, making it a valuable reagent in organic synthesis . This compound is characterized by its unique structure, which includes a dithioester functional group.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as ether lipids, have profound structural and functional implications . They have a role in facilitating membrane fusion processes and are important for the organization and stability of lipid raft microdomains .

Cellular Effects

Related compounds, such as alcohols, have been shown to affect cell growth and membrane fluidity . Ethyl pyruvate, a derivative of pyruvic acid, has been shown to improve survival and/or ameliorate organ dysfunction in various animal models .

Molecular Mechanism

It is known that ether lipids, which are structurally similar, can form non-lamellar inverted hexagonal structures in model membranes, suggesting a role in facilitating membrane fusion processes .

Temporal Effects in Laboratory Settings

The temporal effects of Ethyl propanedithioate in laboratory settings are not well-documented. It is known that the effects of similar compounds can change over time. For example, the effects of ether lipids on membrane fusion processes can vary over time .

Dosage Effects in Animal Models

Related compounds such as Ethyl pyruvate have been shown to improve survival and/or ameliorate organ dysfunction in various animal models .

Metabolic Pathways

It is known that similar compounds, such as ether lipids, are involved in various metabolic pathways .

Transport and Distribution

Studies on similar compounds, such as proppants, have shown that their distribution can be significantly affected by fluid dynamics and proppant properties .

Subcellular Localization

It is known that similar compounds, such as ether lipids, can have specific subcellular localizations that affect their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl propanedithioate can be synthesized through various methods. One common approach involves the reaction of propanedithioic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the esterification process.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve the use of sulfuric acid as a catalyst and are carried out in reactors designed to handle the exothermic nature of the reaction. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl propanedithioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Nucleophiles like or can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Ethyl propanedithioate has found applications in several scientific research fields:

Comparison with Similar Compounds

  • Methyl propanedithioate
  • Propyl propanedithioate
  • Butyl propanedithioate

Comparison: this compound is unique due to its specific ethyl group, which imparts distinct reactivity and properties compared to its analogs. For instance, the ethyl group can influence the compound’s solubility, boiling point, and reactivity in nucleophilic substitution reactions. This makes this compound particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

ethyl propanedithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S2/c1-3-5(6)7-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQPNJDXIICPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=S)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.